molecular formula C12H15NO B13032433 5-(Tert-butyl)-4-hydroxy-2-methylbenzonitrile

5-(Tert-butyl)-4-hydroxy-2-methylbenzonitrile

Cat. No.: B13032433
M. Wt: 189.25 g/mol
InChI Key: GTZPLOJIXXVKRS-UHFFFAOYSA-N
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Description

5-(Tert-butyl)-4-hydroxy-2-methylbenzonitrile is an organic compound characterized by the presence of a tert-butyl group, a hydroxyl group, a methyl group, and a nitrile group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Tert-butyl)-4-hydroxy-2-methylbenzonitrile typically involves the introduction of the tert-butyl group, hydroxyl group, and nitrile group onto a benzene ring. One common method involves the reaction of 4-hydroxy-2-methylbenzonitrile with tert-butyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in an organic solvent like dichloromethane .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. The choice of catalysts and solvents, as well as the control of reaction parameters, are crucial for industrial-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

5-(Tert-butyl)-4-hydroxy-2-methylbenzonitrile can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The nitrile group can be reduced to form an amine.

    Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-(Tert-butyl)-4-hydroxy-2-methylbenzonitrile has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 5-(Tert-butyl)-4-hydroxy-2-methylbenzonitrile involves its interaction with specific molecular targets and pathways. The hydroxyl group can participate in hydrogen bonding and other interactions with biological molecules, while the nitrile group can act as an electrophile in various reactions. The tert-butyl group provides steric hindrance, influencing the compound’s reactivity and interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the tert-butyl group provides steric protection, while the hydroxyl and nitrile groups offer sites for further chemical modifications and interactions .

Properties

Molecular Formula

C12H15NO

Molecular Weight

189.25 g/mol

IUPAC Name

5-tert-butyl-4-hydroxy-2-methylbenzonitrile

InChI

InChI=1S/C12H15NO/c1-8-5-11(14)10(12(2,3)4)6-9(8)7-13/h5-6,14H,1-4H3

InChI Key

GTZPLOJIXXVKRS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1C#N)C(C)(C)C)O

Origin of Product

United States

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